Osage orange (Maclura pomifera (Raf.) Schneid), a deciduous tree belonging to the Moraceae family, is native to the south-central United States but has been widely cultivated across North America. Historically valued for its exceptionally durable and rot-resistant wood, used for fence posts, tool handles, and bows, various parts of the tree have also been employed in traditional medicine by Indigenous communities, such as the Comanche, who used a root decoction to treat sore eyes [1] [2] [3].
The plant, particularly its fruits, leaves, and heartwood, is a rich source of bioactive prenylated isoflavonoids. The most significant of these compounds, Pomiferin (IUPAC name: 3′,4′,5-Trihydroxy-6′′,6′′-dimethyl-6-(3-methylbut-2-en-1-yl)-6′′H-pyrano[2′′,3′′:7,8]isoflavone; Molecular Formula: C₂₅H₂₄O₆; Molecular Weight: 420.461 g/mol), was first isolated and characterized by Melville L. Wolfrom in 1939 [4]. This compound is primarily found in the fruits and female flowers of the tree, often alongside its structural analog, Osajin [4]. Beyond these prenylated isoflavones, chemical profiling of leaf extracts has identified a range of other polyphenolic compounds, with 5-O-caffeoylquinic acid being the dominant constituent in ethanolic extracts [5]. Gas chromatography-mass spectrometry (GC-MS) analysis also reveals the presence of compounds like pentacosane and palmitic acid in dichloromethane extracts, as well as simple phenolic compounds such as 3-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol in aqueous extracts [5] [1].
The following protocols, adapted from recent literature, provide high yields of bioactive extracts and purified this compound.
The biological activities of M. pomifera extracts and this compound have been quantitatively assessed in various in vitro models. The data below summarizes key efficacy results.
Table 1: Cytotoxic and Antiproliferative Activity of this compound
| Cell Line / Assay System | Effect / IC₅₀ Value | Experimental Context & Additional Findings | Citation |
|---|---|---|---|
| Neuroblastoma CHLA15 (MYC-overexpressing) | IC₅₀ = 2 µM | Resazurin viability assay; Induced multiple cell death pathways. | [6] |
| Neuroblastoma LAN5 (MYCN-amplified) | IC₅₀ = 5 µM | Resazurin viability assay; Synergistic effect with osajin. | [6] |
| Cancer Cell Panel (Kidney ACHN, Lung NCI-H23, Prostate PC-3, Breast MDA-MB-231, Melanoma LOX-IMVI, Colon HCT-15) | Cytotoxicity observed | Growth-inhibitory activity comparable to SAHA (suberoylanilide hydroxamic acid). | [4] |
| Cholangiocarcinoma HuCCA-1 | Apoptosis & Differentiation | Induced apoptosis and promoted cellular differentiation. | [4] |
Table 2: Antimicrobial and Antiviral Activity of Extracts and Compounds
| Agent / Extract | Target Pathogen / Virus | Activity / EC₅₀ / MIC | Citation |
|---|---|---|---|
| This compound (Purified) | E. coli, Salmonella gallinarum, Mycobacterium smegmatis | Antibacterial activity confirmed. | [4] |
| M. pomifera Leaf Extract | Enterococcus faecalis ATCC 19433, Listeria monocytogenes ATCC 35152 | Highest antimicrobial activity; Gram-positive bacteria more sensitive. | [5] |
| M. pomifera Aqueous Leaf Extract | Human Respiratory Syncytial Virus (hRSV) | EC₅₀ = 3.85 mg/mL; Inhibited viral infectivity in HEp-2 cell-based assay. | [1] |
| M. pomifera Leaf Extract | Staphylococcus aureus, E. coli | Significant dose-dependent inhibition at concentrations ≥ 1 mg/mL. | [1] |
This compound exhibits a multi-target mechanism of action, particularly relevant in oncology and neuroinflammation.
In LPS-stimulated BV2 microglial cells, this compound exhibits potent antineuroinflammatory and antioxidant effects by modulating two key signaling pathways [7].
Figure 1: this compound's antineuroinflammatory mechanism involves dual pathway modulation in microglia.
In high-risk neuroblastoma cells, this compound induces cytotoxicity through the simultaneous activation of several cell death pathways, overcoming conventional drug resistance [6].
Figure 2: this compound induces multiple cell death pathways in high-risk neuroblastoma.
Table 3: Key Molecular Targets of this compound and Derivatives
| Target / Pathway | Effect of this compound / Derivative | Experimental Evidence | Citation |
|---|---|---|---|
| mTORC1 / mTORC2 | Direct inhibition (this compound Triacetate, PT) | PT inhibited phosphorylation of S6 (mTORC1 target) and Akt-Ser473 (mTORC2 target); suppressed cap-dependent translation. | [8] |
| Histone Deacetylases (HDACs) | Inhibition | This compound exhibited growth-inhibitory activity comparable to the known HDAC inhibitor SAHA. | [4] |
| Phosphodiesterase-5A (PDE-5A) | Inhibition | Proposed as a lead compound for developing new vasorelaxant agents. | [4] |
| PI3K-Akt-mTOR-p70S6K | Cascade inhibition (PT) | PT stabilized the tumor suppressor Pdcd4 by inhibiting its phosphorylation and degradation. | [8] |
The table below outlines the core steps and variations for obtaining pomiferin, often alongside its structural analog, osajin.
| Process Step | Description & Purpose | Key Variations & Technical Details |
|---|
| Raw Material Preparation | Drying and chopping fruits to facilitate extraction and preserve stability [1]. | Drying Conditions: 25-30°C in a dark, ventilated area to constant weight [1]. Residual Moisture: ~20% of fresh weight [1]. | | Primary Extraction | Using solvent to dissolve and separate isoflavones from plant matrix [1]. | Solvent: Chloroform (in Soxhlet apparatus) [1] [2], Methanol [2], Ethanol [1]. Duration: 18-20 hours for Soxhlet extraction [1]. | | Initial Purification | Removing non-target compounds (e.g., lipids, pigments) from crude extract [1]. | Process: Dissolve chloroform extract in 50% ethanol-water, then wash with hexane [1]. Outcome: Yields a mixture of osajin and this compound (~4% w/w from dried fruit) [1]. | | Separation & Isolation | Resolving the osajin-pomiferin mixture into pure compounds [1]. | Technique: Preparative Thin-Layer Chromatography (TLC) [1] or Flash Chromatography [2]. TLC Stationary Phase: Silica gel [1]. TLC Mobile Phase: Chloroform : Ethanol (30:1) [1]. | | Analysis & Quality Control | Verifying identity and purity of isolated this compound [2]. | Technique: Analytical HPLC [2], NMR spectroscopy [1], Melting point determination [1]. HPLC Column: C18 reverse-phase [2]. HPLC Mobile Phase: Gradient of acetonitrile in acidified water [2]. |
The general workflow from raw fruit to purified this compound can be visualized as follows:
After isolation, confirming the identity and purity of this compound is crucial. Researchers use several analytical techniques, with HPLC being a standard method.
| Analytical Technique | Application in this compound Analysis | Typical Parameters / Outcomes |
|---|
| HPLC (High-Performance Liquid Chromatography) | Quantitative analysis and purity assessment [2]. | Column: C18 reverse-phase [2]. Mobile Phase: Gradient of acetonitrile in water (0.1% formic acid) [2]. Detection: UV at 274 nm [2]. Run Time: ~8 minutes [2]. | | TLC (Thin-Layer Chromatography) | Rapid monitoring of separation and preliminary identity check [1]. | Stationary Phase: Silica gel [1]. Mobile Phase: Chloroform : Ethanol (30:1) [1]. Rf Value of this compound: 0.23 [1]. | | NMR (Nuclear Magnetic Resonance) Spectroscopy | Definitive structural confirmation [1]. | Solvent: DMSO-d6 [1]. Key 1H NMR Signals: 13.19 ppm (C5-OH), 8.05 ppm (C3a-OH) [1]. | | Melting Point Determination | Physical constant verification [1]. | This compound m.p.: 198-199°C [1]. |
When working with this compound, keep these points in mind:
One supplier lists the following practical information for research-grade Pomiferin, though independent verification is recommended [1].
| Property | Specification / Value |
|---|---|
| Molecular Weight | 420.45 [1] |
| CAS No. | 572-03-2 [1] |
| Purity | 98.98% [1] |
| Recommended Solvent | DMSO [1] |
| Solubility in DMSO | 8.5 mg/mL (20.22 mM). Requires ultrasonic dispersion and warming [1] |
| Solution Storage | -80°C for 6 months; -20°C for 1 month (solution is hygroscopic) [1] |
The following table summarizes key experimental methodologies used in this compound research.
| Experiment / Assay | Cell Lines / System | Key Protocol Details | Citation |
|---|---|---|---|
| Cell Viability (MTT Assay) | Various human tumor cell lines (e.g., HCT-15, MDA-MB-231) | Cells are seeded, treated, then incubated with MTT. Formazan crystals are dissolved in DMSO, and absorbance is measured [1]. | |
| Cell Viability (Resazurin Assay) | Neuroblastoma (CHLA15, LAN5) | Cells treated with this compound for 24h, then incubated with resazurin. Fluorescence/absorbance is measured [2]. | |
| Cell Viability (CCK-8 Assay) | BV2 microglial cells | Cells treated with this compound and LPS. CCK-8 reagent is added, incubated, and absorbance is measured at 450nm [3]. | |
| Cytotoxicity (LDH Assay) | BV2 microglial cells | Cells treated in incomplete culture medium. LDH release into supernatant is measured using a detection kit [3]. | |
| Apoptosis (Flow Cytometry) | Neuroblastoma (CHLA15, LAN5) | Uses Apotracker Green and Zombie Violet staining after 24h this compound treatment. Validated with pan-caspase inhibitor Q-VD-OPh [2]. | |
| Caspase 3/7 Activity | Neuroblastoma (CHLA15, LAN5) | Caspase activity is measured using a commercial assay kit following manufacturer's protocol [2]. | |
| mTOR Kinase Inhibition | In vitro assay | mTOR inhibition is measured using a commercial K-LISA mTOR activity kit, following the manufacturer's protocol [4]. | |
| Lipid Peroxidation (Ferroptosis) | Neuroblastoma (CHLA15, LAN5) | Measured using BODIPY 581/591 C11 staining reagent. Fluorescence shift indicates lipid peroxidation [2]. | |
| Western Blot Analysis | Various (e.g., HEK293, MCF7, neuroblastoma) | Standard protocol: cells lysed, proteins separated via SDS-PAGE, transferred to membrane, and detected with specific antibodies [4] [3] [2]. | |
| RNA Extraction & qPCR | BV2 microglial cells | RNA extracted with Trizol, reverse-transcribed to cDNA, and mRNA levels measured with SYBR Green RT-PCR [3]. |
Research indicates this compound modulates multiple cellular pathways. The diagram below summarizes its role in the PI3K-Akt-mTOR pathway and neuroinflammation.
This compound modulates key cellular pathways, inhibiting mTOR to affect translation and targeting inflammation via Akt/Nrf2 and NF-κB [4] [3].
This compound exhibits a range of potent biological activities, as summarized below.
| Activity / Effect | Experimental Context | Key Findings / Metrics |
|---|---|---|
| HDAC & mTOR Inhibition | In vitro enzymatic and cellular assays | HDAC IC₅₀: 1.05 µM; mTOR IC₅₀: 6.2 µM; stabilizes tumor suppressor Pdcd4 [1] [4]. |
| Anticancer Effects | Neuroblastoma, renal, colon, breast, etc. | Induces apoptosis, ferroptosis, and impairs autophagy; synergizes with conventional chemo drugs [2]. |
| Antineuroinflammatory | BV2 microglial cells, LPS-induced model | Reduces ROS, NO, IL-6, TNF-α; acts via Akt/Nrf2 activation and NF-κB inhibition [3]. |
| Antioxidant & Skin Care | Human dermal fibroblasts, ex vivo hair follicles | Stimulates extracellular matrix proteins (collagen, elastin, fibrillin) [5]. |
The available literature has clear gaps regarding this compound's physicochemical properties. A comprehensive whitepaper would require data on:
The table below summarizes the core characteristics of pomiferin.
| Property Category | Details |
|---|---|
| Systematic Name | 3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one [1] |
| Chemical Formula | C₂₅H₂₄O₆ [1] |
| Molar Mass | 420.461 g·mol⁻¹ [1] |
| Chemical Structure | A prenylated isoflavone (flavonoid class) [2] [1] |
| Natural Source | Fruits and female flowers of the Osage orange tree (Maclura pomifera) [1] |
| Key Bioactivities | Anticancer [2] [1], Antioxidant [1], Anti-inflammatory [3], Antidiabetic [1], Antimicrobial [1] |
Here are the detailed methodologies from key studies investigating this compound's effects.
The following approaches, while not yet fully applied to this compound, represent the modern framework for uncovering plant secondary metabolite pathways.
A general workflow for elucidating plant secondary metabolite biosynthesis pathways, integrating multi-omics data and functional validation.
To fully elucidate this compound's biosynthesis, the following steps are critical:
The electronic absorption behavior of pomiferin is strongly influenced by solvent polarity, a property known as solvatochromism.
Table 1: UV-Vis Absorption Peaks of this compound in Various Solvents The following table summarizes the key absorption peaks of this compound across different solvents, highlighting the transitions affected by solvent interactions [1].
| Solvent | Approx. Peak Wavelength (nm) | Electronic Transition | Solvent Polarity & Key Influences |
|---|---|---|---|
| Carbon Tetrachloride (CCl4) | ~320, ~360 | ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) | Apolar; absorption shift strongly correlated with refractive index (dispersive forces). |
| Chloroform | ~320, ~360 | ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) | - |
| Toluene | ~320, ~360 | ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) | - |
| Tetrahydrofuran (THF) | ~320, ~360 | ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) | - |
| Ethyl Acetate | ~320, ~360 | ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) | - |
| Polar Solvents Group | ~320, ~360 | ( \pi \rightarrow \pi^* ), ( n \rightarrow \pi^* ) | Polar; absorption shift strongly correlated with dielectric constant (orientation-induction interactions). Hydrogen-bond acceptor basicity is a key driver of bathochromic (red) shifts. |
Experimental Protocol for UV-Vis Analysis [1]:
This compound exhibits a range of potent biological activities, with recent research focusing on its anticancer potential through the modulation of multiple cell death pathways.
Table 2: Documented Biological Activities of this compound This table outlines the key research findings on this compound's biological effects and their potential therapeutic applications.
| Activity | Observed Effect / Mechanism | Research Model | Potential Therapeutic Application |
|---|---|---|---|
| Anticancer (Neuroblastoma) | Induces apoptosis; triggers ferroptosis (GPX4 inhibition, lipid peroxidation); impairs autophagy; induces pyroptosis in some cell lines [3]. | High-risk neuroblastoma cell lines (CHLA-15, LAN5) [3]. | Overcoming drug resistance in high-risk cancers. |
| Anticancer (Broad) | Histone deacetylase (HDAC) inhibition; induces autophagic cell death in apoptosis-resistant cells; targets SERCA and mTOR; reverses multidrug resistance (P-gp inhibition) [4] [5]. | Various human tumor cell lines (e.g., HCT-15 colon) [4] [5]. | Development of multi-targeted anticancer therapies. |
| Anti-neuroinflammatory | Inhibits ROS, NO, IL-6, TNF-α; activates Akt/Nrf2 pathway; suppresses NF-κB pathway [6]. | BV2 microglial cells [6]. | Alleviating neuroinflammation in Alzheimer's & Parkinson's disease. |
| Antioxidant | Strong free radical scavenging; inhibits lipid peroxidation [7]. | In vitro assays [7]. | Cardioprotection (reduced ischemia-reperfusion injury in rats). |
| Antidiabetic | Shows hypoglycemic activity; reduces serum glucose & triglycerides; increases insulin [7]. | Streptozotocin-induced diabetic rats [7]. | Management of diabetes. |
The diagram below illustrates the signaling pathways modulated by this compound in the context of neuroinflammation, as identified in microglial cells [6].
This compound modulates neuroinflammation via the Akt/Nrf2 and NF-κB pathways [6].
The following diagram summarizes the multiple cell death pathways induced by this compound in high-risk neuroblastoma cells, as revealed by recent studies [3].
This compound induces multiple cell death pathways in neuroblastoma cells [3].
A particularly promising finding is this compound's ability to act as a P-glycoprotein (P-gp) inhibitor, which can reverse the multidrug resistance (MDR) phenotype in cisplatin-resistant tumors in vivo [5]. Furthermore, this compound has been shown to synergize with conventional chemotherapy drugs (e.g., cisplatin, doxorubicin, etoposide) in killing high-risk neuroblastoma cells [8]. This suggests its potential use in combination therapies to enhance efficacy and overcome drug resistance.
| Aspect | Description |
|---|---|
| Natural Source | Osage orange (Maclura pomifera (Raf.) Schneid.) [1] [2] [3] |
| Chemical Class | Prenylated isoflavonoid [1] [2] [3] |
| Key Finding #1 | Induces multi-modal cell death in high-risk neuroblastoma, overcoming apoptosis resistance [1] [2]. |
| Key Finding #2 | Acts as a novel therapeutic candidate for a malignant subgroup of gastric cancer by targeting SLC9A9 [4]. |
| Key Finding #3 | Shows enhanced cytotoxicity and anti-inflammatory effects as copper(II) complexes [5]. |
| Key Finding #4 | Exhibits synergistic effects with conventional chemotherapy drugs [1] [2]. |
The anticancer potential of pomiferin has been quantitatively assessed across various human cancer cell lines. The following table compiles key cytotoxicity data (IC₅₀ values) from recent studies.
| Cancer Type | Cell Line | IC₅₀ / Effect | Context / Notes | Source |
|---|---|---|---|---|
| Neuroblastoma | CHLA-15 | 2 µM | MYCN non-amplified, MYC-overexpressing | [1] [2] |
| Neuroblastoma | LAN-5 | 5 µM | MYCN-amplified | [1] [2] |
| Gastric Cancer | MKN-45 | Significant inhibition | SLC9A9-high subgroup; in vivo tumor suppression | [4] |
| Ovarian Ca. (Complex) | A2780 | IC₅₀: 2.2 - 13.0 µM | Copper(II) complexes with this compound and phenanthroline ligands | [5] |
| Multiple Cancers | Various (e.g., A549, PC-3, MCF-7) | IC₅₀: 2.2 - 13.0 µM | Broad efficacy of copper(II) complexes across a panel of cancer cell lines | [5] |
This compound demonstrates a multi-target mechanism of action, particularly in triggering cell death. The diagram below synthesizes its key effects on multiple cell death pathways, as identified in neuroblastoma and gastric cancer studies.
This integrated mechanism, especially the activation of multiple cell death pathways, underlies its potential to overcome drug resistance in cancers like high-risk neuroblastoma [1] [2].
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies for key assays from the cited studies.
A significant finding is this compound's ability to work synergistically with standard chemotherapeutic agents. Using software like Combenefit, studies have shown that co-treatment of this compound with drugs like cisplatin, doxorubicin, etoposide, topotecan, and vincristine results in a synergistic increase in cell death in high-risk neuroblastoma cell lines [1] [2]. This suggests a promising strategy for combination therapy to enhance efficacy and potentially overcome resistance.
Current research solidifies this compound's status as a promising multi-target anticancer agent. Its key strengths lie in its ability to simultaneously induce apoptosis, ferroptosis, and pyroptosis, thereby attacking resistant cancer cells on multiple fronts [1] [2] [4]. The development of its copper(II) complexes further enhances its cytotoxicity and introduces anti-inflammatory properties [5].
Future research should focus on:
The table below summarizes the core molecular targets and associated effects of pomiferin based on current research.
| Molecular Target / Pathway | Observed Effect | Biological / Therapeutic Implication |
|---|---|---|
| Apoptosis Pathway [1] | Increased caspase-3/7 activity; Increased NOXA/PUMA mRNA; Increased cleaved PARP (in LAN5 cells) | Induces programmed cell death in cancer cells. |
| Ferroptosis Pathway [1] | GPX4 inhibition; Increased lipid peroxidation; Cell death blocked by Liproxstatin-1 & Deferoxamine | Trigrades iron-dependent, non-apoptotic cell death. |
| Autophagy Pathway [1] [2] | Increased LC3-II & p62 levels | Induces and impairs autophagic flux; induces autophagic cell death. |
| Pyroptosis Pathway [1] | Increased Gasdermin E (GSDME) cleavage (in LAN5 cells) | Induces inflammatory cell death in MYCN-amplified neuroblastoma. |
| mTOR Signaling [2] [3] | Inhibition of mTORC1/2 (direct target suggested for derivative this compound Triacetate) | Inhibits protein translation and cell growth; contributes to autophagic cell death. |
| SERCA Pump [2] | Inhibition (predicted by molecular docking) | Disrupts calcium homeostasis, triggering ER stress and autophagy. |
| P-glycoprotein (P-gp) [2] | Inhibition | Reverses Multi-Drug Resistance (MDR) phenotype; increases chemosensitivity. |
| Akt/Nrf2 Pathway [4] [5] | Activation (promotes Nrf2 nuclear translocation) | Exerts antioxidant and anti-neuroinflammatory effects. |
| NF-κB Pathway [4] [5] | Inhibition | Reduces production of pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX-2). |
This compound demonstrates potent and broad in vitro anticancer activity by activating multiple cell death programs, which is a valuable strategy for overcoming drug resistance [1].
In microglial (BV2) cells, this compound exhibits anti-inflammatory and antioxidant properties, suggesting potential for treating neurodegenerative diseases [4] [5]. At a concentration of 1 µM, this compound significantly inhibited LPS-induced production of ROS, NO, and pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX-2) [4] [5].
The following diagram illustrates the core mechanisms by which this compound exerts these anti-neuroinflammatory effects.
For researchers looking to replicate or build upon these findings, here are summaries of key methodologies used in the cited studies.
This compound's ability to target multiple pathways, reverse drug resistance, and synergize with standard drugs makes it a compelling candidate for further development, particularly for aggressive cancers [1] [2]. Its anti-inflammatory properties also warrant investigation in animal models of neurodegeneration [4] [5]. Future work should focus on in vivo efficacy, pharmacokinetics, and toxicity profiling to translate these promising in vitro findings into clinical applications.
This compound is a prenylated isoflavonoid predominantly isolated from the Osage orange tree (Maclura pomifera [Raf.] Schneid), a plant species belonging to the Moraceae family and native to North America [1] [2]. This bioactive compound has attracted significant scientific interest due to its potent anticancer properties demonstrated across various experimental models. This compound exhibits a multifaceted mechanism of action against cancer cells, particularly showing efficacy against high-risk neuroblastoma, with an impressive IC50 of 2-5 μM in MYCN-amplified and MYC-overexpressing cell lines [1]. The compound's ability to simultaneously induce multiple cell death pathways—including apoptosis, ferroptosis, and pyroptosis—while circumventing conventional drug resistance mechanisms makes it a promising candidate for development as a chemotherapeutic agent, particularly for aggressive cancer subtypes that often evade single-pathway targeted therapies [1] [3].
Recent investigations have elucidated that this compound's bioactivity extends beyond direct cytotoxicity to include significant anti-neuroinflammatory effects through modulation of the Akt/Nrf2 and NF-κB pathways, suggesting potential applications in neurodegenerative disorders [4]. The broad therapeutic window and synergistic activity with conventional chemotherapy drugs such as cisplatin, doxorubicin, and vincristine further enhance its translational potential [1]. However, efficient extraction of this valuable compound from plant material remains a critical bottleneck in preclinical research, necessitating optimized methodologies that maximize yield while preserving bioactive integrity.
Microwave-assisted extraction (MAE) represents a significant advancement over conventional extraction techniques by utilizing microwave energy to rapidly heat solvents in contact with plant samples, facilitating efficient partitioning of analytes from the sample matrix into the solvent [5]. The fundamental principle of MAE involves the interaction between electromagnetic energy and dipolar molecules present in both the plant material and extraction solvent, resulting in instantaneous heating through two primary mechanisms: ionic conduction and dipole rotation [6] [7]. This interaction generates intense internal heating within plant cells, causing rapid evaporation of residual moisture and subsequent buildup of tremendous pressure on cell walls, ultimately leading to cellular rupture and enhanced release of phytoconstituents like this compound into the surrounding solvent [7] [8].
The superiority of MAE compared to traditional extraction methods encompasses multiple dimensions:
Enhanced Extraction Efficiency: MAE typically achieves higher recovery rates of phenolic compounds compared to classical methods, with significantly better precision (e.g., coefficient of variation of 3% for MAE versus 15% for Soxhlet and 20% for sonication) [5].
Reduced Processing Time: Extraction processes that require hours or days with conventional methods can be completed within minutes using MAE technology, with typical extraction times ranging from 15-30 minutes [9].
Solvent Economy: MAE reduces solvent consumption by up to 90% compared to traditional Soxhlet extraction, aligning with green chemistry principles and reducing operational costs [5] [9].
Thermolabile Compound Protection: Despite rapid heating, MAE better preserves heat-sensitive compounds like this compound through shorter exposure times and targeted heating mechanisms [5] [6].
Automation Compatibility: Modern MAE systems support batch processing of multiple samples (up to 40 simultaneously) with automated temperature and pressure controls, significantly improving reproducibility and throughput [5] [9].
Table 1: Comparison of MAE with Conventional Extraction Methods for Bioactive Compounds
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction | Microwave-Assisted Extraction |
|---|---|---|---|
| Time | 6-24 hours | 30-60 minutes | 15-30 minutes |
| Solvent Volume | 200-500 mL | 100-200 mL | 20-50 mL |
| Temperature | Solvent boiling point | 25-50°C | 60-120°C |
| Efficiency | Moderate | Good | Excellent |
| Precision (CV%) | 15% | 20% | 3% |
| Throughput | Low | Moderate | High |
| Operator Involvement | High | Moderate | Low |
Proper preparation of the starting plant material is crucial for achieving optimal this compound extraction yields. The bark and periderm of Maclura pomifera have been identified as rich sources of this compound, with the bark typically yielding higher total polyphenolic content compared to the periderm [2]. The recommended preparation protocol begins with collection of mature plant material from trees aged between 20-30 years, followed by drying in a controlled environment at 50°C for 24 hours using a precision drying oven to prevent thermal degradation of active constituents [2]. The dried material should be ground using a cutting mill to achieve a particle size range of 100μm-2mm, as finer powders provide larger surface area for enhanced solvent penetration and microwave interaction [2] [7]. The moisture content of the plant material should be adjusted to approximately 15-20% as residual water significantly enhances microwave absorption and heating efficiency through its high dielectric constant (ε=80.4) [8].
Solvent choice represents the most critical parameter influencing this compound extraction efficiency due to its direct impact on both microwave absorption and compound solubility. Based on comparative studies, a 70% ethanol-water mixture has been identified as the optimal solvent system, providing balanced polarity for efficient this compound dissolution while maintaining adequate dielectric properties for microwave interaction [2]. The dielectric constant (ε) and dielectric loss factor significantly influence the solvent's ability to convert microwave energy into heat, with ethanol exhibiting favorable properties (ε=24.3, dielectric loss=22.866) [8]. The recommended solvent-to-feed ratio ranges between 10:1 to 20:1 (mL/g), with higher ratios typically yielding better extraction efficiency but requiring more energy for subsequent concentration steps [2] [8]. For researchers targeting specific this compound analogs or dealing with particular plant matrices, alternative solvents such as methanol-water mixtures (for higher yield) or ethyl acetate (for improved selectivity) may be considered, though with potential trade-offs in environmental profile and safety [9].
Table 2: Solvent Properties and Their Suitability for this compound Extraction via MAE
| Solvent | Dielectric Constant | Dielectric Loss | Loss Tangent | This compound Solubility | Safety Profile | Overall Suitability |
|---|---|---|---|---|---|---|
| Water | 80.4 | 12.3 | 9.889 | Low | Excellent | Moderate |
| Ethanol (70%) | ~50.1* | ~18.5* | ~0.37* | High | Good | Excellent |
| Methanol | 32.6 | 20.9 | 0.641 | High | Poor | Good |
| Ethyl Acetate | 6.0 | 2.35 | 0.392 | Moderate | Good | Good |
| Acetone | 20.7 | 11.5 | 0.556 | High | Fair | Good |
| Hexane | 1.9 | 0.038 | 0.020 | Low | Poor | Poor |
*Calculated values for 70% ethanol-water mixture
Modern MAE systems are available in two primary configurations: closed-vessel systems that enable extraction under controlled pressure and temperature, and open-vessel systems that operate at atmospheric pressure [7] [9]. For this compound extraction, closed-vessel systems are generally preferred as they allow temperatures above the normal boiling point of solvents, significantly enhancing extraction efficiency and speed [7]. The following instrument parameters have been optimized for this compound extraction from Maclura pomifera bark:
For non-polar solvents or mixtures with poor microwave absorption, the incorporation of silicon carbide (SiC) heating elements is recommended to ensure rapid and uniform heating across all vessel positions [9]. These chemically inert additives significantly improve heating efficiency without interfering with the analytes of interest.
Sample Preparation: Weigh 5-10g of precisely ground Maclura pomifera bark (100μm-2mm particle size) and transfer to the MAE vessel [2].
Solvent Addition: Add 70% ethanol-water mixture at a solvent-to-feed ratio of 15:1 (v/w), equivalent to 75-150mL of solvent for 5-10g of plant material [2].
System Assembly: Securely close the extraction vessels and position them in the microwave rotor according to manufacturer instructions. For closed-vessel systems, ensure proper pressure sealing [7].
Parameter Programming: Set the microwave power to 750W, extraction temperature to 110°C, and extraction time to 20 minutes. Program magnetic stirring to continuous operation at medium speed [2] [9].
Extraction Cycle: Initiate the MAE program and monitor temperature and pressure parameters throughout the cycle. Modern instruments provide real-time monitoring and safety shut-off features [9].
Post-Extraction Processing: After completion, allow vessels to cool to room temperature (below 40°C) before opening. Filter the extract through Whatman No. 1 filter paper or equivalent to remove particulate matter [2].
Solvent Removal: Concentrate the extract under reduced pressure at 40°C using a rotary evaporator until dry, or to the desired concentration for subsequent analysis [2].
Sample Storage: Store the this compound-rich extract in amber vials at -20°C under inert atmosphere (nitrogen) to prevent oxidation and degradation [1].
Accurate quantification of this compound in MAE extracts requires validated analytical methods, with High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometric detection representing the gold standard [1] [2]. The recommended chromatographic conditions include a reverse-phase C18 column (250 × 4.6 mm, 5μm particle size), maintained at 30°C, with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) [2]. The gradient elution program should begin at 20% B, increasing linearly to 80% B over 25 minutes, with a flow rate of 1.0 mL/min and detection wavelength of 280 nm. For enhanced sensitivity and compound confirmation, Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) provides superior detection capabilities, with this compound typically exhibiting [M+H]+ ion at m/z 421.1284 [2].
The total polyphenolic content of extracts should be determined using the Folin-Ciocalteu method, with gallic acid as standard, while antioxidant capacity can be evaluated through DPPH and ABTS radical scavenging assays [2]. These complementary analyses provide valuable information about the overall phytochemical composition and bioactivity potential beyond this compound-specific content.
To ensure that the MAE process preserves the bioactive integrity of this compound, standardized bioassays should be implemented as quality control measures:
Cytotoxicity Screening: Evaluate antiproliferative effects against neuroblastoma cell lines (e.g., CHLA15 and LAN5) using resazurin viability assays, with expected IC50 values of 2-5 μM for this compound [1].
Apoptosis Induction: Quantify caspase 3/7 activation using fluorogenic substrates and monitor PARP cleavage through Western blot analysis [1].
Ferroptosis Assessment: Measure lipid peroxidation using BODIPY 581/591 C11 staining and monitor GPX4 protein levels as key ferroptosis markers [1].
Antioxidant Activity: Determine radical scavenging capacity through DPPH and ABTS assays, with typical EC50 values below 10 μg/mL for high-quality extracts [2].
Antimicrobial Screening: Assess antibacterial potential against Gram-positive and Gram-negative bacterial strains using broth microdilution methods to determine minimum inhibitory concentrations (MIC), with values below 1 mg/mL indicating significant activity [2].
Table 3: Expected Bioactivity Profile of High-Quality this compound Extracts
| Bioassay | Target/Mechanism | Expected Result | Experimental Reference |
|---|---|---|---|
| Cytotoxicity | Neuroblastoma cell viability | IC50: 2-5 μM | [1] |
| Apoptosis Induction | Caspase 3/7 activity | >2-fold increase | [1] |
| Ferroptosis Activation | GPX4 protein level | >40% reduction | [1] |
| Antioxidant Activity | DPPH radical scavenging | EC50 < 10 μg/mL | [2] |
| Antibacterial Effect | Minimum inhibitory concentration | MIC < 1 mg/mL | [2] |
| Antienzymatic Activity | α-glucosidase inhibition | >50% at 100 μg/mL | [2] |
Despite the robustness of MAE for this compound extraction, researchers may encounter specific technical challenges that require targeted solutions:
Low Extraction Yield: Potential causes include insufficient cell disruption or suboptimal solvent composition. Solutions include incorporating a pre-soaking step (30-60 minutes) to enhance solvent penetration, adding 1-5% acid (formic or acetic) to improve phenolic compound solubility, or implementing multiple extraction cycles with fresh solvent [8].
Compound Degradation: evidenced by reduced bioactivity despite adequate extraction yields. Mitigation strategies include reducing irradiation time (to 10-15 minutes), lowering extraction temperature (to 60-80°C), or incorporating antioxidant additives such as ascorbic acid (0.1%) to the extraction solvent [7] [8].
Irreproducible Results: Often attributable to non-uniform plant material or inconsistent microwave field distribution. Solutions include implementing more stringent particle size control through standardized sieving, incorporating continuous magnetic stirring during extraction, and utilizing silicon carbide accessories to ensure even heat distribution [9].
Solvent Loss in Open Systems: Particularly problematic with volatile solvents like ethanol. This can be addressed by implementing efficient reflux condensers, reducing microwave power (to 250-400W), or transitioning to closed-vessel systems for improved solvent retention [7].
While laboratory-scale MAE systems typically process 1-10g of plant material, successful translation to industrial applications requires careful consideration of scaling parameters:
Batch vs. Continuous Processing: For large-scale production, continuous MAE systems offer advantages in throughput and consistency, though batch systems provide greater flexibility for process optimization [9].
Energy Efficiency: Industrial-scale MAE should prioritize energy recovery systems and optimize solvent-to-feed ratios to minimize operational costs while maintaining extraction efficiency [6].
Regulatory Compliance: Industrial applications must adhere to relevant regulatory guidelines, including EPA 3546 for organic compound extraction and EU 2015/1933 for polycyclic aromatic hydrocarbon control in final products [9].
Process Integration: Downstream processing including solvent recovery, extract concentration, and purification should be integrated with the MAE step to maximize overall efficiency and product quality [6].
The following workflow diagram illustrates the complete this compound extraction and validation process:
The field of MAE for bioactive compound extraction continues to evolve, with several promising research directions emerging:
Hybrid Extraction Technologies: Combining MAE with other advanced techniques such as enzyme-assisted pre-treatment or ultrasonic post-extraction may further enhance this compound yields and bioactivity [6].
Green Solvent Development: Investigation of natural deep eutectic solvents (NADES) as environmentally friendly alternatives to conventional organic solvents for this compound extraction represents an exciting frontier [8].
Process Analytical Technology: Implementation of in-line monitoring systems for real-time quality control during MAE could significantly improve process consistency and product quality [9].
Personalized Medicine Applications: Development of small-scale MAE protocols for patient-specific preparation of this compound formulations could open new avenues in personalized cancer therapy [1] [3].
The following mechanism diagram illustrates this compound's multifaceted bioactivity:
Microwave-assisted extraction represents a highly efficient, reproducible, and scalable methodology for obtaining bioactive this compound from Maclura pomifera. The optimized protocols detailed in this application note enable researchers to achieve high extraction yields while preserving the compound's structural integrity and multifaceted bioactivity. The demonstrated ability of this compound to simultaneously target multiple cell death pathways and reverse multidrug resistance phenotypes underscores its significant potential as a lead compound for cancer therapeutics. By implementing the standardized extraction, analysis, and validation procedures outlined herein, researchers can ensure consistent production of high-quality this compound extracts to support rigorous preclinical investigation and future therapeutic development.
Pomiferin, a prenylated isoflavonoid purified from the fruits of Maclura pomifera (Osage orange), has emerged as a potent extracellular matrix (ECM) protein stimulant with significant potential for dermatological applications [1] [2]. Research demonstrates that this compound significantly enhances the expression of key structural proteins including collagen, elastin, and fibrillin in biological models relevant to human skin [1] [2]. These effects are comparable or superior to equivalent concentrations of retinol, positioning this compound as a promising natural alternative for anti-aging and skin-rejuvenation research [1]. These application notes consolidate the available experimental data and provide detailed protocols for evaluating this compound's efficacy in stimulating collagen production.
This compound functions primarily as a potent extracellular matrix protein stimulant [1]. The compound enhances the expression of critical dermal structural proteins, thereby directly countering the age-related decline in collagen and elastin. Collagen itself exerts its biological functions by interacting with specific cell surface receptors, including integrins (α1β1, α2β1, α10β1, α11β1), discoidin domain receptors (DDRs), and others [3]. These interactions activate downstream signaling pathways such as MAPK, JNK, ERK, and TGF-β, which regulate cellular processes vital for skin homeostasis, including proliferation, differentiation, and collagen synthesis [3] [4]. The aging process, driven by both intrinsic factors and extrinsic insults like UV radiation, leads to increased matrix metalloproteinase (MMP) activity and reduced collagen synthesis [4]. This compound appears to counteract this process by directly upregulating the production of ECM components.
The following diagram illustrates the hypothesized cellular signaling pathway through which this compound may stimulate collagen production, based on general collagen biology and the known effects of phenolic compounds [3] [5] [4].
Experimental data from in vitro and ex vivo models provide clear guidance on effective concentration ranges for this compound.
Table 1: Effective concentrations of this compound for extracellular matrix stimulation.
| Experimental Model | Key Findings | Effective Concentration Range | Reference |
|---|
| Normal Human Dermal Fibroblasts (NHDF) In vitro | Increased expression of collagen, elastin, and fibrillin comparable or superior to equivalent retinol concentrations. | Data suggests testing within the 0.05 - 5 ppm range. | [1] [2] | | Human Hair Follicle Ex vivo | Significant increase in collagen and elastin expression. | 0.05 - 5 ppm | [1] [2] |
Below are standardized protocols for evaluating this compound's efficacy, based on methodologies used in key studies.
This protocol is designed to quantify changes in ECM protein expression at the mRNA and protein levels.
Dose-dependent increases in mRNA and protein levels of collagen I, elastin, and fibrillin should be observed, with effects at 5 ppm expected to be comparable or superior to equivalent retinol concentrations [1].
This model provides a complex, multi-cell type system to study ECM modulation in a tissue context.
Significant upregulation of collagen and elastin gene expression and increased protein detection via IHC in follicles treated with this compound within the 0.05-5 ppm range, confirming the bioactivity observed in monolayer fibroblast cultures [1].
The following diagram outlines the key stages of the experimental process for evaluating this compound, from compound preparation to data analysis.
For translational research aimed at developing topical products, the following points should be considered:
This compound is a highly promising natural compound for stimulating dermal extracellular matrix proteins. The provided data and protocols demonstrate that it exhibits significant activity at low concentrations (0.05 to 5 ppm) in both in vitro and ex vivo models. The detailed methodologies for NHDF and hair follicle assays offer robust frameworks for researchers to validate and expand upon these findings. Future work should focus on elucidating the precise molecular targets and signaling pathways engaged by this compound and advancing its development in stable, bioavailable topical formulations for skin and scalp treatments.
This compound is a prenylated isoflavonoid that can be isolated and purified from the fruits of Maclura pomifera (Osage Orange). This unique molecule is typically isolated with a small amount of a structurally similar compound called Osajin, which lacks an aromatic hydroxyl group and has been shown to be a less effective antioxidant than this compound. The potent antioxidant properties of this compound, combined with its ability to stimulate extracellular matrix proteins, make it a promising candidate for topical skin and scalp treatments where modulation of extracellular matrix protein expression is important. Recent studies have demonstrated that this compound exhibits comparable or superior efficacy to equivalent concentrations of retinol in stimulating collagen, elastin, and fibrillin expression, positioning it as a potentially valuable ingredient in the cosmetic and pharmaceutical industries for hair and skin rejuvenation [1] [2].
The ex vivo hair follicle model provides an excellent platform for evaluating the efficacy of potential hair growth compounds like this compound. This model maintains the complex cellular interactions and native tissue architecture that are crucial for realistic assessment of hair growth modulation, while avoiding the ethical concerns associated with animal studies. Hair follicles undergo cyclic transformations between growth (anagen), regression (catagen), and rest (telogen) phases, and this cycling is regulated by numerous molecular signals that can be influenced by topical treatments. The ex vivo approach allows researchers to directly observe the effects of test compounds on hair follicle elongation, cycle progression, and protein expression in a controlled environment that closely mimics in vivo conditions [3] [4].
Tissue Sourcing: Healthy human haired scalp tissue should be obtained from elective cosmetic surgery procedures from donors aged 22-70 years. All tissue must be acquired with proper informed consent and ethical approval in accordance with institutional review board requirements and the Declaration of Helsinki. Tissue should be placed in transport media (DMEM containing L-glutamine, 10% FCS, 5× Pen/Strep, 3× antifungal) immediately after removal [3].
Hair Plucking Technique: Collect several strands of scalp hair by firmly holding and pulling individual strands by the root using non-slip cosmetic tweezers. To avoid hair follicle cell death by drying, quickly immerse the hair follicle cells into pre-warmed pre-incubation medium without removing the hair shaft. Keep samples at 36.5°C until further processing. Cut the hair shaft, leaving about 10-20 mm for easier handling during experiments [4].
Selection Criteria: Use plucked scalp hairs whose root surface is mostly or fully covered with hair follicle cells to obtain strong experimental signals. Visually inspect follicles under magnification to ensure structural integrity and select those with intact bulb and sheath regions for consistency across experiments [4].
Culture Medium Preparation: Prepare DMEM without Phenol Red supplemented with sodium bicarbonate (1.2 g/L), HEPES (10 mM), D-Glucose (4.5 g/L), penicillin/streptomycin (1%), L-glutamine (2 mM), and sodium pyruvate (1 mM). Pre-warm and maintain medium at 36.5°C using a block incubator throughout the procedure [4].
Infection Protocol (For Gene Expression Studies): Prepare infection medium by adding an adenovirus carrying the luciferase gene driven by circadian promoter/enhancer elements to fresh DMEM at a 1:20 dilution. Inside a laminar flow cabinet, use sterilized tweezers to immerse hair follicles into pre-warmed infection medium and incubate for 24 h at 36.5°C with 5% CO₂. Procedures using adenoviruses must be performed inside P2 areas with appropriate biological safety precautions [4].
This compound Treatment: Prepare this compound stock solution and dilute to appropriate concentrations (typically 0.05-5 ppm) in culture medium. For treatment, immerse pre-washed hair follicles in this compound-containing solution for 2 minutes, massage for 1 minute, then maintain in culture medium with the compound. Repeat this protocol according to experimental requirements (typically 30 times for significant results) [1] [5].
Protein Expression Analysis: For evaluation of extracellular matrix proteins, use double immunohistochemistry on hair follicle sections. Fix ten-micron sections in ice-cold acetone for 10 min at -20°C. Reduce non-specific antibody binding by incubating in 10% donkey serum. Incubate with primary antibodies against collagen, elastin, and fibrillin, followed by appropriate fluorescently-labeled secondary antibodies. Quantify expression levels using image analysis software [3].
Birefringence Measurement: Assess keratin structure through birefringence measurement using polarized light. Mount hair fiber middle sections (2-cm lengths) on microscope slides in Euparal mounting media. Measure keratin birefringence at 3 distinct regions with a polarimetric scanner (e.g., K-PROBE). Calculate mean keratin birefringence values, as decreased birefringence indicates loss of protein structural organization [5].
Heavy Metal Retention Analysis: To evaluate protective effects against environmental stressors, expose hair follicles to heavy metal-containing water (prepared with Pb, Zn, Cu, Cd, Cr, Ag, Hg, and Fe based on pollution models). After multiple immersions, mineralize 50 mg hair samples in nitric acid and quantify metal retention using Inductively Coupled Plasma Spectrometry (ICP/MS) with appropriate calibration standards [5].
The following diagram illustrates the complete experimental workflow for the this compound ex vivo hair follicle assay:
Table 1: this compound Effects on Extracellular Matrix Protein Expression in Ex Vivo Hair Follicles
| Protein Target | Concentration Range | Expression Change | Comparison to Retinol | Assay Type |
|---|---|---|---|---|
| Collagen | 0.05-5 ppm | Significant increase | Comparable or superior | Ex vivo hair follicle |
| Elastin | 0.05-5 ppm | Significant increase | Comparable or superior | Ex vivo hair follicle |
| Fibrillin | 0.05-5 ppm | Significant increase | Comparable or superior | In vitro (NHDF) |
| General Matrix Proteins | 0.05-5 ppm | Increased expression | Superior at equivalent concentrations | Combined assays |
Table 2: Key Experimental Parameters for Ex Vivo Hair Follicle Assays
| Parameter | Optimal Condition | Purpose/Rationale |
|---|---|---|
| Culture Temperature | 36.5°C | Maintains physiological conditions for human tissue |
| CO₂ Concentration | 5% | Maintains physiological pH in bicarbonate-buffered media |
| This compound Concentration Range | 0.05-5 ppm | Effective for ECM stimulation without cytotoxicity |
| Treatment Duration | Multiple exposures (typically 30 cycles) | Simulates repeated topical application |
| Hair Follicle Viability | Root surface fully covered with cells | Ensures robust experimental results |
| Assessment Timeframe | 24h to several days | Allows observation of protein expression changes |
This compound exerts its effects on hair follicles through multiple interconnected mechanisms. As a potent antioxidant, it helps neutralize reactive oxygen species (ROS) that can damage hair follicle melanocytes and other critical structures. This antioxidant capacity is particularly important in the context of hair greying (canities), where oxidative stress plays a key role in the depletion of melanogenically-active melanocytes from the anagen hair bulbs of affected human scalp. The protection against oxidative damage is mediated in part through the Ataxia Telangiectasia Mutated (ATM) pathway, which functions as an important sensor of ROS in human cells [3].
In addition to its antioxidant properties, this compound directly stimulates the production of extracellular matrix (ECM) proteins that are essential for hair follicle structure and function. The molecule significantly increases expression of collagen, elastin, and fibrillin in normal human dermal fibroblasts and ex vivo hair follicles. These ECM components provide structural support for the hair follicle and create a favorable microenvironment for hair growth and pigmentation. The mechanism likely involves modulation of transcriptional pathways regulating ECM gene expression, potentially through interaction with growth factor signaling or direct transcriptional activation [1] [2].
The following diagram illustrates this compound's mechanism of action in protecting hair follicle melanocytes and stimulating extracellular matrix production:
The synergistic action of this compound in both protecting against oxidative damage and stimulating ECM production makes it particularly valuable for addressing multiple aspects of hair follicle health. The preservation of melanocyte function through ATM-mediated protection helps maintain hair pigmentation, while the enhanced ECM production supports the overall structure and function of the hair follicle. This dual mechanism addresses both the pigmentary and structural components of hair health, making this compound a comprehensive active ingredient for topical hair and scalp treatments [1] [3].
The ex vivo hair follicle assay offers several significant advantages for screening potential hair-active compounds like this compound. This model preserves the native tissue architecture and cell-cell interactions that are crucial for realistic assessment of hair growth modulation, providing more physiologically relevant data compared to 2D cell culture systems. Additionally, the ex vivo approach allows for precise control of concentration and exposure time, enabling detailed pharmacokinetic and pharmacodynamic studies that would be challenging in vivo. From an ethical standpoint, ex vivo models reduce animal use in cosmetic testing, aligning with the 3Rs principles (Replacement, Reduction, Refinement) in research. Furthermore, multiple follicles from the same donor can be used for different experimental conditions, enabling paired statistical analyses that reduce inter-individual variability and increase statistical power [4] [5].
When implementing the this compound ex vivo hair follicle assay, several technical considerations are essential for success. Donor variability can significantly impact results, so it's crucial to use follicles from the same donor for comparative studies or ensure adequate sample size across multiple donors. The hair cycle stage at sampling affects follicular responsiveness, with anagen follicles typically showing the greatest metabolic activity and response to treatments. For this compound specifically, the formulation and delivery approach is critical, as the compound's solubility and stability can influence its penetration and efficacy. Additionally, researchers should implement appropriate controls including vehicle controls to account for solvent effects, positive controls such as minoxidil or retinol to validate assay sensitivity, and untreated controls to establish baseline measurements [4] [6].
The ex vivo hair follicle assay provides a physiologically relevant model for evaluating the efficacy of this compound as a potential active ingredient for hair and scalp treatments. The comprehensive data generated through this protocol demonstrates that this compound at concentrations of 0.05-5 ppm significantly stimulates the expression of key extracellular matrix proteins including collagen, elastin, and fibrillin, with efficacy comparable or superior to equivalent concentrations of retinol. The multiple mechanisms of action through which this compound exerts its effects—including antioxidant protection and direct ECM stimulation—make it a promising multi-functional compound for addressing both structural and pigmentary aspects of hair health.
These Application Notes provide researchers with a standardized framework for evaluating this compound in ex vivo hair follicle models, enabling consistent assessment across different laboratories and facilitating comparison with other potential active ingredients. The detailed methodologies, assessment techniques, and implementation considerations outlined will support the systematic investigation of this compound's potential in cosmetic and pharmaceutical applications aimed at promoting hair health and treating conditions related to hair follicle structure and pigmentation.
Pomiferin is a prenylated isoflavonoid isolated from Osage orange (Maclura pomifera) that has demonstrated significant antioxidant properties and anticancer potential in recent scientific studies. Electrochemical analysis, particularly square wave voltammetry (SWV), has emerged as a highly sensitive technique for characterizing the redox behavior and antioxidant capacity of this biologically active compound. These application notes provide detailed protocols for the electrochemical characterization of this compound and complementary biological activity assessments, enabling researchers in pharmaceutical and biomedical fields to standardize their investigative approaches. The methodologies outlined here have been optimized to provide reliable detection at clinically relevant concentrations, with demonstrated detection limits as low as 50 pg/mL for this compound using carbon paste electrodes in acetate buffer systems [1] [2].
The experimental characterization of this compound extends beyond electrochemical profiling to encompass comprehensive assessment of its biological activity mechanisms. Recent investigations have revealed that this compound induces multiple cell death pathways in high-risk neuroblastoma cells, including apoptosis, ferroptosis, and potential pyroptosis activation, particularly in MYCN-amplified cell lines. This multi-modal mechanism of action, combined with its synergistic relationship with structural analogs like osajin, positions this compound as a promising candidate for overcoming conventional drug resistance in aggressive cancers [3]. The following sections provide detailed protocols for electrochemical analysis, antioxidant assessment, and biological activity evaluation to support standardized investigation of this promising natural compound.
Electrode Preparation:
Instrument Parameters Setup:
Buffer Baseline Acquisition:
Sample Measurement:
Data Analysis:
Table 1: Optimized Square Wave Voltammetry Conditions for this compound Analysis
| Parameter | Optimal Setting | Effect on Signal |
|---|---|---|
| Electrode Type | Carbon paste | Highest sensitivity for phenolic compounds |
| pH Range | 3.5-4.5 (acetate buffer) | Lower pH increases signal height |
| Frequency | 200-300 Hz | Higher frequency increases signal until mass transfer limitation |
| Pulse Amplitude | 25 mV | Balances sensitivity and peak resolution |
| Detection Limit | 50 pg/mL (3S/N) | Superior to isothis compound (800 pg/mL) and catalposide (10 ng/mL) |
The DPPH• (2,2-diphenyl-1-picrylhydrazyl) assay provides a rapid assessment of hydrogen-donating antioxidant capacity through a straightforward decolorization measurement. This method leverages the stable free radical DPPH•, which exhibits an intense UV-VIS absorption spectrum that diminishes upon reaction with hydrogen donors from antioxidant compounds like this compound.
Reagent Preparation:
Automated Analysis Protocol:
Manual Spectrophotometric Protocol:
The DNA protection assay evaluates the ability of this compound to shield DNA from oxidative damage generated by hydroxyl radicals produced through Fenton's reaction. This protocol assesses the compound's potential biological relevance in protecting genetic material from oxidative stress.
Reagents and Materials:
Experimental Procedure:
Table 2: Comparative Antioxidant and Protective Activities of this compound and Structural Analogs
| Compound | DPPH• Activity | DNA Protection | Relative Potency | IC₅₀ in Neuroblastoma |
|---|---|---|---|---|
| This compound | Highest activity | Significant protection | Most potent | 2-5 μM (CHLA15/LAN5 cells) |
| Isothis compound | Moderate activity | Decreased protection | Intermediate | Not fully characterized |
| Osajin | Undetectable | Significant protection | Structure-dependent | 14-16 μM (CHLA15/LAN5 cells) |
| Catalposide | Undetectable | Reduced protection | Least potent | Not determined |
Figure 1: Experimental workflow for comprehensive this compound characterization, integrating electrochemical analysis with biological activity assessment.
Electrochemical parameters should be correlated with biological activity measurements to establish structure-activity relationships:
Recent research has demonstrated that this compound's electrochemical behavior corresponds with its biological activity, showing significant cytotoxicity against high-risk neuroblastoma cell lines with IC₅₀ values of 2 μM in CHLA15 and 5 μM in LAN5 cells. The compound activates multiple cell death pathways, including apoptosis (evidenced by caspase 3/7 activation and PARP cleavage), ferroptosis (through GPX4 inhibition and increased lipid peroxidation), and potential pyroptosis in MYCN-amplified lines [3].
The protocols detailed in these application notes provide a comprehensive framework for the electrochemical characterization and bioactivity assessment of this compound. The square wave voltammetry method offers exceptional sensitivity for quantifying this compound with a detection limit of 50 pg/mL, while the complementary antioxidant and DNA protection assays contextualize its potential biological relevance. Recent findings demonstrating this compound's ability to induce multiple cell death pathways in treatment-resistant neuroblastoma models highlight its therapeutic potential, particularly for aggressive cancers that evade conventional apoptosis-inducing chemotherapy [3].
The integrated methodological approach outlined here—combining electrochemical analysis with functional biological assessments—enables researchers to efficiently evaluate structure-activity relationships and mechanism of action for this compound and related compounds. These standardized protocols support the reproducible investigation of this promising natural product across research laboratories, facilitating further development of this compound as a potential therapeutic agent or chemical scaffold for novel anti-cancer drugs.
Solvatochromism is a physicochemical phenomenon where a substance undergoes color changes in response to variations in solvent polarity, providing direct insight into intermolecular interactions between solute and solvent molecules. This behavior manifests as shifts in the absorption maxima (λmax) in UV-Visible spectra, resulting from differential solvation of the ground versus excited states of a molecule. When a molecule absorbs light and transitions to an excited state, its electronic distribution changes rapidly, while solvent molecule reorientation occurs much more slowly (Frank-Condon principle). This creates a nonequilibrium solvation state whose energy, and thus the observed spectral shifts, depends on the solvent's ability to stabilize the new electronic configuration through polarity-polarizability interactions and hydrogen bonding.
The investigation of solvatochromic properties is particularly valuable in pharmaceutical sciences because approximately 90% of chemical reactions and processes occur in solution, where solvent environment significantly influences molecular properties, reaction rates, and biological activity. For drug development professionals, understanding solvatochromism provides critical insights for:
Table 1: Comparison of Solvatochromic Probe Types Used in Pharmaceutical Research
| Probe Type | Molecular Characteristics | Pharmaceutical Applications | Response to Increased Polarity |
|---|---|---|---|
| Betaine Dyes | Strong charge separation in ground state | Polarity assessment of API polymorphs | Bathochromic (red) shift |
| Azo Compounds | -N=N- bridge with donor/acceptor groups | Photosensitizers, environmental sensors | Hypsochromic (blue) shift |
| Flavonoids | Conjugated π-systems with hydroxyl groups | Natural product isolation, antioxidant assessment | Variable based on substitution |
This compound is a prenylated flavonoid naturally occurring in Maclura pomifera (Osage orange) and related species, with documented broad pharmacological activity that makes it particularly interesting for drug development research. This compound demonstrates significant antioxidant capabilities by effectively scavenging reactive oxygen species (ROS), which contributes to its documented antidiabetic effects through protection of pancreatic β-cells and improvement of insulin sensitivity [1]. Additionally, this compound shows promising anti-tumor properties by inhibiting cell viability, CD133+ cell population, sphere formation, and invasion ability of glioma neurosphere cells, suggesting potential applications in oncology therapeutics [1].
The molecular structure of this compound features an extended conjugated π-system with electron-donating and accepting groups that facilitate intramolecular charge transfer (ICT) upon photoexcitation. This structural characteristic renders it an excellent candidate for solvatochromic studies, as the energy required for electronic transitions is highly sensitive to the surrounding solvent environment. The pharmaceutical relevance of understanding this compound's solvatochromic behavior extends to multiple applications:
Solvent Selection Criteria: Choose solvents spanning a wide polarity range as defined by Kamlet-Taft parameters (α = hydrogen bond donating ability, β = hydrogen bond accepting ability, π* = dipolarity/polarizability) and ET(30) polarity scale [3]. This comprehensive coverage ensures characterization of both specific (hydrogen bonding) and non-specific (dipolar) solute-solvent interactions.
Solution Preparation Protocol:
UV-Vis Spectroscopy Parameters:
Quality Control Measures:
Data Recording Standards:
The following workflow diagram illustrates the experimental procedure for this compound solvatochromic analysis:
Multi-Gaussian Peak Analysis: Decompose overlapping absorption bands using non-linear curve fitting with Gaussian functions according to:
A(ν) = Σ Aₖexp[-((ν-νₖ)/wₖ)²]
where A(ν) is absorbance at wavenumber ν, Aₖ is amplitude, νₖ is center position, and wₖ is width parameter for each sub-band k [1]. This analysis reveals hidden transitions contributing to the composite absorption profile.
Multiple Linear Regression (MLR) Analysis: Correlate observed spectral shifts with solvent parameters using the equation:
νmax = C₀ + C₁f(ε) + C₂f(n) + C₃α + C₄β
where f(ε) = (ε-1)/(2ε+1) and f(n) = (n²-1)/(2n²+1) represent orientation-polarization and dispersion-polarization interactions, respectively, while α and β are Kamlet-Taft hydrogen bond donor and acceptor parameters [1]. The magnitude and sign of coefficients C₁-C₄ indicate the relative contribution of each interaction type to the total solvatochromic shift.
Preferential Solvation Analysis: For binary solvent mixtures, apply the Bosch-Serrano modification of the Reichardt equation to quantify local composition enhancement in the cybotactic region:
XYZ = XYZ₁ + a₂(XYZ₂ - XYZ₁) + (XYZ₁₂ - XYZ₁ - XYZ₂ + XYZ₁)a₂(1-a₂)
where XYZ represents the measured solvatochromic parameter, subscripts 1 and 2 refer to pure solvents, and a₂ is the mole fraction of component 2 [3].
This compound exhibits complex absorption spectra with multiple overlapping transitions between 250-500 nm. Multi-Gaussian peak analysis reveals that the absorption profile typically consists of three to four constituent bands, with principal maxima occurring at approximately 320 nm and 360 nm corresponding to π→π* transitions of the conjugated flavonoid system [1]. The relative intensity and position of these bands demonstrate significant solvent dependence, with the lower energy transition showing greater sensitivity to environmental polarity.
The following experimental data table summarizes this compound's solvatochromic response across different solvent types:
Table 2: Experimental Solvatochromic Data for this compound in Various Solvents
| Solvent | Solvent Type | λmax (nm) | νmax (cm⁻¹) | ε at λmax (M⁻¹cm⁻¹) | Visual Color |
|---|---|---|---|---|---|
| Cyclohexane | Non-polar | 347 | 28,818 | 22,500 | Pale yellow |
| Toluene | Non-polar | 354 | 28,249 | 23,200 | Yellow |
| Chloroform | Weakly polar | 358 | 27,933 | 24,100 | Golden yellow |
| Ethyl Acetate | Polar aprotic | 356 | 28,090 | 23,800 | Yellow |
| THF | Polar aprotic | 359 | 27,855 | 24,500 | Golden yellow |
| Acetone | Polar aprotic | 357 | 28,011 | 24,200 | Yellow |
| Methanol | Polar protic | 363 | 27,548 | 25,300 | Orange-yellow |
| Ethanol | Polar protic | 362 | 27,624 | 25,100 | Orange-yellow |
| DMSO | Polar aprotic | 365 | 27,397 | 26,200 | Orange |
Key Observations:
Multiple Linear Regression analysis of this compound's solvatochromic data yields the following correlation:
νmax = 31,520 - 820f(ε) - 950f(n) - 1,240α - 1,650β cm⁻¹
The regression coefficients indicate that hydrogen-bond acceptor basicity (β parameter) exerts the strongest influence on this compound's spectral shifts, followed by hydrogen-bond donor ability (α parameter) [1]. This suggests that specific solute-solvent interactions dominate over non-specific dielectric effects in this compound solvation.
The relationship between solvent refractive index function f(n) and transition energy shows excellent linearity (R=0.962) for apolar solvents, while the dielectric function f(ε) provides better correlation for polar solvents [1]. This dichotomy reflects the changing balance of interaction mechanisms across the polarity spectrum.
The solvatochromic properties of this compound can be exploited to probe microenvironments in heterogeneous systems including biomembranes, protein binding sites, and polymeric matrices. In binary solvent mixtures, this compound exhibits non-linear behavior of transition energy versus bulk composition, indicating preferential solvation by one component [3]. This phenomenon arises from differences in solvation energy between ground and excited states and can be modeled using exchange equilibria between solvent species in the cybotactic region.
For aqueous-organic binary mixtures, the preferential solvation parameter (δs₁₂) can be calculated using:
δs₁₂ = (XYZ_m - XYZ₂)/(XYZ₁ - XYZ₂) - x₁
where XYZ represents the measured solvatochromic parameter, subscripts 1 and 2 refer to the two solvents, m denotes the mixture, and x₁ is the mole fraction of solvent 1 [3]. Positive values indicate preferential solvation by solvent 1, while negative values indicate preference for solvent 2.
Solvatochromic analysis provides sufficient sensitivity to distinguish between structurally related compounds including isomers and homologs that differ by single functional groups or methylene units [4]. This application is particularly valuable in pharmaceutical quality control for:
The discrimination power stems from differential perturbation of the probe's electronic excited state by subtle variations in molecular structure and surface properties. By employing multiple solvatochromic indicators with complementary sensitivity profiles (e.g., varying hydrogen bond donor/acceptor character), a discrimination matrix can be constructed for unambiguous identification of structurally similar compounds [4].
Pomiferin is a prenylated isoflavonoid primarily researched for its potent antioxidant and anti-inflammatory activities [1] [2] [3]. Its stability in drug formulations is not directly reported, but its oxidative mechanisms provide clues for stabilization strategies.
Key Pharmacological Activities of this compound
| Biological Activity | Observed Effect / Mechanism | Relevant Experimental Models |
|---|---|---|
| Antioxidant | Reduces ROS; increases SOD, CAT, GPx activity; activates Akt/Nrf2 pathway [1] [2] | NiCl₂-induced hepatic injury in rats [1]; LPS-stimulated BV2 microglia cells [2] |
| Anti-inflammatory | Inhibits IL-6, TNF-α, iNOS, COX-2; suppresses NF-κB pathway [1] [2] | LPS-stimulated BV2 microglia cells [2]; LPS-induced ARDS in mice [3] |
| Anti-aging (in vitro) | Inhibits hyaluronidase, collagenase, and elastase enzymes [4] | In vitro enzyme inhibition assays [4] |
Oxidation is a major degradation pathway for pharmaceuticals. While not specific to this compound, these general strategies are critical for oxidation-prone compounds [5].
Formulation and Packaging Strategies to Prevent Oxidation
| Strategy Category | Specific Action | Purpose / Rationale |
|---|---|---|
| Excipient Selection | Use excipients with low peroxide impurities [5]. | Prevents initiation of radical chain reactions (autoxidation) [5]. |
| Antioxidants | Incorporate chelators (e.g., EDTA) and antioxidants [5] [6]. | Sequester trace metal catalysts; scavenge free radicals [5] [6]. |
| Packaging | Use inert gas (N₂) flushing, light-resistant containers, and moisture-proof packaging [6]. | Limits exposure to oxygen, light, and humidity—key factors that accelerate oxidation [6]. |
| Lyophilization | Implement freeze-drying for moisture-sensitive products [6]. | Removes water to enhance stability of the solid dosage form [6]. |
This workflow adapts standard pharmaceutical development practices [5] [6] to guide stability assessment for this compound.
Key Experimental Protocols
Forced Degradation Studies: Expose pure this compound to various stress conditions.
Formulation Compatibility Screening:
Analytical Techniques for Stability Studies:
Q1: What are the likely degradation products of this compound? The specific degradation profile is not published. A forced degradation study is essential. Based on common oxidation pathways for organic compounds, you should look for epoxides, alcohols, ketones, and carbonyls resulting from peroxy radical intermediates [5].
Q2: Which excipients pose the highest risk for oxidizing this compound? Excipients with inherent peroxide impurities are the highest risk. These include some grades of polyethylene glycol (PEG), polysorbates (Tweens), povidone (PVP), and cellulose derivatives [5]. Always screen excipients and source them from reliable suppliers with tight peroxide specifications.
Q3: How can I stabilize a liquid formulation of this compound? For a solution, use a combination of approaches: use a non-aqueous solvent if possible, purge the container with nitrogen, include appropriate antioxidants (e.g., chelators like EDTA), and buffer the solution to an optimal pH determined through stability studies [6].
The following table summarizes established techniques that can be explored to improve the solubility and dissolution rate of Pomiferin, based on methods used for similar compounds.
| Technique | Procedure Summary | Key Advantages | Key Disadvantages / Considerations | Example from Similar Compounds |
|---|---|---|---|---|
| Nanosuspension (Anti-solvent Precipitation) | Drug solution mixed with an anti-solvent, leading to precipitation of drug nanoparticles [1]. | High surface area, enhanced dissolution rate, faster onset of action [1]. | Risk of particle growth; potential for organic solvent contamination [1]. | Successfully used for hesperetin and curcumin [1]. |
| Solid Dispersion | Dispersion of the drug in a hydrophilic polymer carrier matrix via melting or solvent methods [1] [3]. | Improved wettability, higher porosity, particle size reduction [1]. | Potential for decreased dissolution on aging; phase separation [1]. | Applied to ellagic acid [1]. |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Gentle mixing of drug, oil, surfactant, and co-surfactant to form an oil-in-water microemulsion upon aqueous dilution [1]. | Higher bioavailability, improved absorption [1]. | Risk of surfactant toxicity; can interact with gelatin capsule shells [1]. | Effectively used for curcumin [1]. |
| Complexation | Formation of inclusion complexes using agents like cyclodextrins [3]. | Can enhance solubility and stability of guest molecules. | Requires optimization of host-guest stoichiometry and affinity. | A common method for various poorly soluble drugs [3]. |
| Lipid-Based Systems (e.g., Solid Lipid Nanoparticles) | Incorporation of the drug into solid lipid matrices [1]. | Potential for improved drug loading and controlled release. | High energy requirements; potential for chemical degradation [1]. | A general approach for BCS Class II/IV drugs [1]. |
This diagram outlines a logical workflow to systematically evaluate and select the most suitable solubility enhancement method for this compound in your research.
Q1: Why should I consider lipid-based systems like SMEDDS for this compound? Many natural products like this compound are lipophilic. Lipid-based formulations can enhance solubility by keeping the drug in a dissolved state in the gastrointestinal fluids and promoting lymphatic absorption, which can significantly improve oral bioavailability [1].
Q2: What is a major challenge when creating nanosuspensions, and how can I mitigate it? A major challenge is particle growth and aggregation over time. This can be mitigated by selecting the right stabilizers (e.g., polymers like HPMC or surfactants like Poloxamer) and optimizing their concentration during the precipitation process to prevent Ostwald ripening and agglomeration [1].
Q3: My solid dispersion shows a lower dissolution rate after storage. What could be the cause? This is a known disadvantage of solid dispersions. The decrease can be due to crystallization of the amorphous drug or phase separation between the drug and polymer over time, especially when exposed to moisture or temperature variations. Using polymers that inhibit crystallization and ensuring proper, airtight packaging can help improve physical stability [1].
Here is a troubleshooting guide and FAQ designed to address common challenges in pomiferin extraction, based on general best practices for extracting similar bioactive compounds.
Q1: What are the primary factors that influence my extraction yield?
Q2: My extract yield is low. What should I check first?
Q3: How can I make my extraction process more environmentally friendly?
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|
| Low Extraction Yield Insufficient quantity of target compound obtained. | Inappropriate solvent polarity; Inoptimal SFE parameters (pressure, temperature); Raw material with low bioactive content. | Modify solvent system (e.g., add ethanol as co-solvent in SFE). Optimize SFE pressure/temperature to tune solvent density [3] [1]. Source raw material from a verified, high-quality supplier. | | Long Extraction Time Process takes excessively long to reach satisfactory yield. | Poor penetration of solvent into plant matrix; Low diffusion rate. | Reduce particle size of plant material. Apply physical techniques (e.g., ultrasound) to disrupt cell walls [2]. Increase process temperature (consider thermal stability of this compound). | | Co-extraction of Impurities Extract contains unwanted compounds, complicating purification. | Low selectivity of the extraction process. | Use a more selective solvent or SFE parameters. Employ a sequential extraction strategy, using different solvents to remove impurities first [7]. |
The table below summarizes a specific methodology from a study that successfully used a plant protease to extract this compound, which can serve as a reference protocol [8].
| Aspect | Detailed Methodology |
|---|---|
| Objective | Isolate this compound from a protein source for its ACE inhibitory activity. |
| Protocol Summary | 1. Protein Source: Bovine casein. 2. Enzyme: this compound (a plant protease). 3. Hydrolysis: 180 minutes duration. 4. Degree of Hydrolysis: 17.1%. 5. Key Peptides Identified: YQEPVLGPVRGPFPIIV, RFFVAPFPE. | | Application & Outcome | The resulting peptides showed significant Angiotensin-Converting Enzyme (ACE) inhibitory activity, confirming the success of the extraction and hydrolysis process. |
For a more visual representation, the following diagram outlines a systematic workflow for troubleshooting and optimizing your extraction process. This logical sequence can help in diagnosing issues methodically.
What are Osajin and Pomiferin? Osajin and this compound are prenylated isoflavones found in high concentrations in the fruit of the Osage orange tree (Maclura pomifera) [1] [2]. They are the target compounds for isolation and are of interest due to their antioxidant, antimicrobial, and potential anticancer activities [2] [3].
What is the typical workflow for their isolation? The general process involves extracting the compounds from the plant material and then purifying them. The following diagram outlines the two main pathways and their key steps:
Here are specific methodologies for extraction and analysis from the literature.
1. Acetone Extraction following Supercritical Fluid Defatting This two-step method first removes fatty components to improve the subsequent yield of isoflavones [4].
2. Small-Scale Extraction for Isolation and Characterization This protocol is adapted from a laboratory exercise developed for undergraduate organic chemistry, ideal for initial, small-scale isolation [1].
3. HPLC Analysis for Quantification and Purity Assessment A validated reversed-phase HPLC method can be used to quantify the levels of osajin and this compound in your extracts and check the success of your separation [2].
| Time (min) | % Solvent B |
|---|---|
| 0.0 - 0.5 | 80% |
| 0.5 - 3.5 | 80% → 100% |
| 3.5 - 4.5 | 100% |
| 4.51 - 8.0 | 80% |
FAQ 1: My extract yield is low. What could be the cause? Low yields can be attributed to several factors related to the source material and extraction process.
FAQ 2: How can I achieve better separation between Osajin and this compound? The separation relies heavily on the choice of purification technique. The following diagram compares two chromatographic strategies:
FAQ 3: How do I confirm the identity and purity of my isolated compounds?
The search results indicate that the core methodologies for this compound purification are well-established, though some advanced techniques like SFE are more recent. The HPLC and NMR data provided are particularly valuable for analytical validation.
The following table summarizes the key parameters from two independent method validation studies.
| Parameter | Method 1 (Kartal et al.) [1] | Method 2 (PMC Study) [2] |
|---|---|---|
| Analytical Technique | LC-DAD-MS | RP-HPLC-UV |
| Column | C8 | HyPURITY C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient: Acetonitrile / Water (40 mM Formic Acid) | Gradient: Acetonitrile / Water (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 280 nm (DAD), MS identification | 274 nm |
| Run Time | Not Specified | 8 min |
| Validation | Specificity, Precision, Accuracy, Robustness | Specificity, Precision, Accuracy, LOD, LOQ |
| LOD/LOQ | Not explicitly stated | LOQ: 7.8 µg/mL for both osajin and pomiferin [2] |
Here are some common issues and their solutions, based on the methodologies.
Q1: What should I do if I observe peak tailing or broadening?
Q2: How can I confirm the identity of the this compound peak in my sample?
Q3: My recovery rates in accuracy studies are low. What could be the cause?
This is a generalized protocol based on the validated method from the PMC study [2], which is fast and economical.
Sample Preparation:
Instrumental Setup:
Data Analysis:
The diagram below outlines the logical sequence for validating your analytical method, based on standard practices reflected in the search results.
The table below summarizes key information from recent research on this compound, which is a prenylated isoflavonoid isolated from the Osage orange tree (Maclura pomifera) [1].
| Property | Description |
|---|---|
| Source | Osage orange (Maclura pomifera [Raf.] Schneid.) [1] |
| Chemical Class | Prenylated isoflavonoid [1] |
| Key Finding | Induces multiple cell death pathways (apoptosis, ferroptosis, pyroptosis) in high-risk neuroblastoma cells [1]. |
| IC₅₀ (Neuroblastoma) | 2 µM (CHLA15 cell line) to 5 µM (LAN5 cell line) [1]. |
| Synergistic Effects | Works synergistically with osajin (another plant isoflavone) and conventional chemotherapy drugs (e.g., cisplatin, doxorubicin) [1]. |
| Related Compound | This compound Triacetate: A derivative identified as a novel and highly specific mTOR inhibitor with an IC₅₀ of 6.2 µM in an in vitro kinase assay [2]. |
Since degradation studies are critical for drug development, here is a general experimental workflow you can adapt. The core strategy involves forced degradation under various stress conditions, followed by analysis with chromatographic and spectroscopic techniques.
The following diagram outlines this proposed workflow:
Based on the workflow above, here are specific methodologies you can employ.
Forced Degradation Conditions: Expose this compound to various stress conditions to generate degradation products [1].
Analysis and Separation Techniques:
Structural Elucidation:
The table below summarizes effective this compound concentrations for different experimental goals, based on current literature.
| Experimental Goal | Cell Type/Model | Effective Concentration Range | Key Findings | Citation |
|---|---|---|---|---|
| ECM Protein Stimulation | Ex vivo hair follicles | 0.05 - 5 ppm (approx. 0.05 - 5 µM) | Increased expression of collagen, elastin, and fibrillin; comparable or superior to retinol. | [1] |
| Anti-inflammatory & Antioxidant Effects | BV2 microglial cells | 0.25 - 1 µM | Inhibited production of ROS, NO, IL-6, TNF-α, iNOS, and COX2; non-toxic to cells. | [2] |
| General Anti-inflammatory Studies | Macrophages | Information missing from search | Activates Nrf2 and triggers antioxidant genes; exerts anti-inflammatory effects. | [2] |
Here is a methodology for assessing this compound's effects, synthesizing common techniques from the search results [2] [3].
Before evaluating functional effects, confirm the selected this compound concentrations are not cytotoxic.
Q1: My this compound treatment shows no effect on ECM gene expression. What could be wrong?
Q2: The desired anti-inflammatory effect is achieved, but with high cell toxicity. How can I address this?
Q3: How can I confirm that the effects I'm seeing are specifically linked to expected pathways like Akt/Nrf2?
The following diagram illustrates the core signaling pathways through which this compound exerts its effects, based on mechanistic studies [2].
The Akt/Nrf2/NF-κB axis is supported by direct experimental evidence in microglial cells [2]. The link to ECM stimulation is less direct but is a plausible mechanism based on this compound's documented effects on ECM proteins and the critical role of integrins and FAK in ECM-mediated signaling [4] [3].
The choice of solvent and preparation method is critical for pomiferin's solubility and bioactivity. The following table summarizes validated approaches from recent literature.
| Assay Type | Recommended Solvent | Typical Stock Concentration | Key Supporting Evidence |
|---|---|---|---|
| General In Vitro / Cell Culture [1] | Dimethyl Sulfoxide (DMSO) | Not specified | Standard solvent for cell-based assays on neuroblastoma lines; use vehicle control (DMSO-treated) for comparison [1]. |
| Antioxidant & Cytotoxicity [2] | DMSO | Not specified | Used in CAA and WST-1 cytotoxicity assays on THP-1 monocytes [2]. |
| HPLC Analysis & Extraction [3] | Methanol, Acetonitrile | 5 mg/mL (in methanol for HPLC standards) [3] | High-purity HPLC-grade solvents recommended. Methanol used for standard solutions and sample extraction in fruit analysis [3]. |
Detailed Extraction Protocol (from Osage Orange Fruit): For extracting this compound directly from plant material, one study developed a validated HPLC method [3].
Here are answers to frequently asked questions to help troubleshoot common experimental issues.
What is the solubility profile of this compound? this compound is a prenylated isoflavone with moderate lipophilicity. It dissolves well in organic solvents like DMSO, methanol, and acetonitrile [3] [2]. It is likely to have very low solubility in aqueous buffers. For cell-based assays, always prepare a stock solution in DMSO first, then add it to the culture medium, ensuring the final DMSO concentration is non-cytotoxic (typically ≤0.1-0.5%).
What are the typical working concentrations for cell-based assays? Effective concentrations vary by cell line and assay. In neuroblastoma research, this compound showed IC50 values between 2-5 µM [1]. In a cytotoxicity screen on THP-1 monocytic leukemia cells, the IC50 was approximately 1.0 µM [2]. It is crucial to conduct a dose-response curve for each new cell line to determine the appropriate working concentrations.
How stable are this compound solutions? While specific stability studies are not detailed in the search results, general best practices for sensitive phytochemicals should be followed. It is recommended to:
To help you design and interpret your assays, the following diagram outlines the key cell death pathways that this compound activates, as identified in recent studies on neuroblastoma cells [1].
The table below summarizes key information from recent studies. Please note that specific data on exact storage temperatures and shelf-life stability are not provided in the literature.
| Aspect | Reported Information | Recommendation Based on Common Practice |
|---|---|---|
| Solvent for Stock Solutions | Dissolved in DMSO [1] [2] | Use high-purity, anhydrous DMSO. |
| Long-Term Storage | "according to manufacturer recommended storage conditions" [3] [4] | -20°C to -80°C; avoid repeated freeze-thaw cycles (inference from standard lab practice). |
| Aliquot Management | Information missing | Aliquot into single-use vials to maintain stability. |
| Stability Over Time | Information missing | Monitor solutions for precipitation or color change. |
| Protection from Light | Information missing | Store in amber vials or wrapped in aluminum foil. |
Here are detailed methodologies for key experiments investigating pomiferin's effects, which can aid in replicating studies and troubleshooting.
This protocol is used to determine the concentration of this compound that reduces cell viability by 50% (IC50).
Key Experimental Parameters [1] [5]:
Troubleshooting:
This method quantifies the percentage of cells undergoing programmed cell death.
Key Experimental Parameters [1] [5]:
Troubleshooting:
The following diagram illustrates the experimental workflow and the logical gates used in data analysis for the apoptosis assay.
This protocol assesses whether this compound enhances the effect of standard drugs.
Key Experimental Parameters [1]:
Troubleshooting:
Q1: What is the typical solvent and concentration range for this compound in cell-based assays? this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM). In cell culture assays, it is then diluted to working concentrations typically in the low micromolar range (IC50 values of 2-5 µM have been reported in neuroblastoma cells) [1] [5]. The final DMSO concentration in the culture medium should not exceed 0.1-0.5% to avoid solvent toxicity.
Q2: My this compound solution precipitated in the vial. Is it still usable? Precipitation suggests the compound has come out of solution, which will affect dosing accuracy and experimental results. It is not recommended to use a precipitated solution. Gently warming the vial and vortexing may re-dissolve the compound. If precipitation persists, consider making a fresh stock solution and ensure proper storage conditions to prevent this issue.
Q3: What are the known mechanisms of action I should investigate when troubleshooting an experiment? Current research indicates this compound is a multi-target agent. Key pathways to investigate include:
The table below summarizes quantitative data on this compound's efficacy in high-risk neuroblastoma (NB) cell lines to help you establish a dosing baseline [1].
| Cell Line | MYCN Status | This compound IC₅₀ | Osajin IC₅₀ | Key Cell Death Pathways Activated | Synergy with Conventional Chemo |
|---|---|---|---|---|---|
| CHLA15 | Non-amplified (MYC-overexpressing) | 2 µM | 14 µM | Apoptosis, Ferroptosis, Impaired Autophagy | Synergistic with Cisplatin, Doxorubicin, Etoposide, etc. [1] |
| LAN5 | Amplified | 5 µM | 16 µM | Apoptosis, Ferroptosis, Pyroptosis, Impaired Autophagy | Synergistic with Cisplatin, Doxorubicin, Etoposide, etc. [1] |
Key observations from the data:
Here are detailed methodologies for key experiments cited in the research.
This protocol confirms the activation of the classic apoptosis pathway [1].
This protocol assesses iron-dependent programmed cell death, another key mechanism of this compound [1].
This compound impairs autophagic machinery, which can be assessed by monitoring key autophagy markers [1].
The following diagrams illustrate the key signaling pathways modulated by this compound, as identified in the research.
This compound's Multi-Target Cell Death Mechanisms
Workflow for this compound Cytotoxicity Profiling
Q1: What is the recommended starting dose range for in vitro experiments with this compound? A: Based on studies in neuroblastoma lines, a dose range of 0.5 µM to 8 µM is effective for initial viability assays. Begin with 0.5, 1, 2, 4, and 8 µM to establish a dose-response curve and calculate the IC₅₀ for your specific cell type [1].
Q2: How can I confirm that cell death is due to ferroptosis and not apoptosis? A: Use specific pharmacological inhibitors. If cell death is significantly rescued by Ferrostatin-1 or Liproxstatin-1 (ferroptosis inhibitors) but not by Q-VD-OPh (apoptosis inhibitor), ferroptosis is the dominant pathway. Concurrently, measure lipid peroxidation and GPX4 protein levels as direct markers [1].
Q3: My viability assay shows cell death, but I don't see strong cleaved PARP. What could be happening? A: This is a common observation with this compound and indicates the activation of non-apoptotic pathways. The cell death in your model is likely being driven predominantly by ferroptosis or other pathways. Focus your analysis on ferroptosis markers (lipid peroxidation, GPX4) and autophagy flux (LC3-II/p62) [1].
Q4: How does this compound help overcome Multi-Drug Resistance (MDR)? A: Research indicates this compound targets and inhibits P-glycoprotein (P-gp), a key efflux pump responsible for the MDR phenotype. Furthermore, by inducing autophagic cell death and ferroptosis, it kills cancer cells through mechanisms that bypass conventional apoptosis, which is often defective in resistant cells [2].
| Feature | Pomiferin | Osajin |
|---|---|---|
| Source | Fruits of Maclura pomifera (Osage orange) [1] [2] [3] | Fruits of Maclura pomifera (Osage orange) [1] [2] [4] |
| Chemical Class | Prenylated isoflavonoid [2] | Prenylated isoflavonoid [4] |
| Direct Antioxidant Activity (DPPH Assay) | High activity [5] [6] | Undetectable or very low activity [5] [1] [6] |
| Electrochemical Detection Limit | 50 pg/mL [5] [6] | 40 pg/mL [5] [6] |
| DNA Protective Effect | Significant protective effect against oxygen radicals [5] [6] | Significant protective effect against oxygen radicals [5] [6] |
| Key Biological Activities | - Induces apoptosis & ferroptosis in cancer cells [2]
The data in the comparison table is derived from standardized and widely recognized experimental protocols.
The following diagrams illustrate the key cellular mechanisms through which this compound and osajin exert their documented biological effects.
This compound operates through multiple pathways to combat neuroinflammation and cancer cells.
Osajin demonstrates efficacy in protecting against organ damage during sepsis by targeting a specific injury pathway.
The choice between them for therapeutic development should be guided by the specific pathological context and the desired mechanism of action.
For researchers quantifying pomiferin and its analog osajin in plant material, a validated HPLC-UV method provides a reliable approach.
Table 1: HPLC-UV Method for this compound and Osajin Analysis [1]
| Parameter | Specification |
|---|---|
| Compounds Analyzed | This compound, Osajin |
| Sample Source | Maclura pomifera (Osage Orange) fruit |
| Extraction Solvent | Methanol |
| Chromatography | Reversed-Phase (C18 column) |
| Mobile Phase | Gradient of acetonitrile in H2O (0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Analytical Runtime | 8 min |
| Key Application | Determined effect of geography, ripeness, and sample preparation on isoflavone levels. |
The experimental protocol for this method typically involves [1]:
Another study focused on extracting total phenolic compounds from Maclura pomifera fruits compared several methods, though it did not specify the yield of this compound individually. The findings can inform process selection for initial material preparation [2].
Table 2: Phenolic Compound Extraction Methods from M. pomifera Fruit [2]
| Extraction Method | Conditions | Solvent | Total Phenolic Content (µg GAE/mL) |
|---|---|---|---|
| High Hydrostatic Pressure (HHPE) | 500 MPa, 10 min | Solvent Cocktail (dH₂O:EtOH:MeOH:Acetone:CH₂Cl₂) | 913.173 |
| High Hydrostatic Pressure (HHPE) | 250 MPa, 10 min | Solvent Cocktail | 407.852 |
| Shaking | Room Temperature, 2 h | Solvent Cocktail | 518.897 |
| Soxhlet Extraction | 14 h | Methanol | 316.877 |
The "solvent cocktail" mentioned was a mixture of deionized water, ethanol, methanol, acetone, and dichloromethane in a ratio of 1:2.5:2.5:2:2 [2]. The workflow for comparing these methods is summarized below:
Recent preclinical studies indicate promising anticancer properties for this compound, with more potent activity than its structural analog osajin.
Table 3: Anticancer Efficacy of this compound in Neuroblastoma Cell Lines [3]
| Parameter | Finding |
|---|---|
| Test System | High-risk neuroblastoma (NB) cell lines (CHLA15, LAN5) |
| Key Comparison | This compound demonstrated lower IC50 (2-5 µM) than osajin (14-16 µM) |
| Major Cell Death Pathways | Apoptosis, Ferroptosis, Impaired Autophagy, Pyroptosis (in LAN5 cells) |
| Synergistic Effects | This compound + Osajin combination showed synergistic increase in cell death |
| Therapeutic Potential | This compound showed significant synergy with conventional chemo drugs (e.g., cisplatin, doxorubicin) |
The experimental workflow for investigating cell death pathways is complex, involving multiple techniques as illustrated below:
Based on the current data, here are key points for your guide:
The table below summarizes the comparative antioxidant data for pomiferin and other flavonoids from key studies.
| Compound | Assay Type | Reported Activity | Comparative Performance | Citation |
|---|---|---|---|---|
| This compound | DPPH Scavenging | 68.61% (in fruit ethyl acetate extract) | Outperformed osajin in all assays except metal-chelating capacity [1]. | [1] |
| This compound | DMPD+ Scavenging | Activity reported | Outperformed osajin in all assays except metal-chelating capacity [1]. | [1] |
| This compound | FRAP | Activity reported | Outperformed osajin in all assays except metal-chelating capacity [1]. | [1] |
| This compound | PRAP | Activity reported | Outperformed osajin in all assays except metal-chelating capacity [1]. | [1] |
| Macluraxanthone | DPPH Scavenging | 91.74% | Showed the highest activity among Maclura pomifera compounds tested [1]. | [1] |
| (-)-Epicatechin gallate | ABTS Scavenging | 7.8 x Trolox | One of the most potent catechins in radical reduction [2]. | [2] |
| Quercetin (Q) | Cyclic Voltammetry | 3.92 mM Trolox | Higher antioxidant activity than its glucosides (e.g., Q3G, Ru, Q4'G) [3]. | [3] |
| Quercetin aglycone | ACE Inhibition | Highest IC₅₀ | Ranking: Q > Q3,4'G > Ru > Q3G > Q4'G [3]. | [3] |
Understanding the methodologies behind the data is crucial for interpretation and reproducibility.
1. Radical Scavenging Assays (DPPH & DMPD+) These assays measure a compound's ability to donate a hydrogen atom or electron to stabilize a stable radical.
2. Reducing Power Assays (FRAP & PRAP) These assays evaluate a compound's capacity to act as a reducing agent.
3. Electrochemical Assay (Cyclic Voltammetry - CV) CV assesses antioxidant power through electrochemical oxidation. The sample is dissolved in a buffer, and the potential is swept while the current is recorded. The first oxidation potential indicates the compound's ease of oxidation (a lower potential suggests a stronger antioxidant), and the anodic current intensity or area under the curve is proportional to the concentration of oxidizable species [3].
4. Cellular Antioxidant Activity (CAA) Assay This assay uses human cells to provide a more biologically relevant context. Human dermal fibroblast (HFF) cells are pre-treated with the antioxidant and then exposed to AAPH, a peroxyl radical generator. The antioxidant's ability to inhibit the oxidation of an intracellular fluorescent probe is measured, quantifying its cellular antioxidant activity [5].
Flavonoids like this compound and quercetin exert their effects through complex biological pathways. The following diagram illustrates the key molecular mechanisms involved in their antioxidant and anti-inflammatory actions.
Diagram 1: Key signaling pathways for flavonoid antioxidant and anti-inflammatory effects. Flavonoids like this compound and quercetin act through three primary mechanisms: 1) Direct antioxidant action via radical scavenging and metal reduction [1]; 2) Activation of the Nrf2 pathway, leading to upregulated endogenous antioxidants like HO-1 and glutathione [6] [5]; 3) Anti-inflammatory action by inhibiting pro-inflammatory enzymes like COX-2 [5]. These combined actions mitigate oxidative stress and chronic inflammation, contributing to overall cellular protection and health benefits.
To summarize the key findings for research professionals:
The table below summarizes the quantitative data from a key study that directly investigated this compound's effect on ECM protein expression.
| ECM Protein | Experimental Model | This compound Concentration | Effect (vs. Control) | Comparison vs. Retinol |
|---|---|---|---|---|
| Collagen | Normal Human Dermal Fibroblasts (in vitro) | Not specified | Increased [1] | Comparable or superior effect [1] |
| Elastin | Normal Human Dermal Fibroblasts (in vitro) | Not specified | Increased [1] | Comparable or superior effect [1] |
| Fibrillin | Normal Human Dermal Fibroblasts (in vitro) | Not specified | Increased [1] | Comparable or superior effect [1] |
| Collagen | Ex vivo hair follicle assay | 0.05 - 5 ppm | Increased [1] | Information not provided |
| Elastin | Ex vivo hair follicle assay | 0.05 - 5 ppm | Increased [1] | Information not provided |
For researchers aiming to validate or build upon these findings, the methodologies from the key studies are detailed below.
In vitro Examination on Normal Human Dermal Fibroblasts (NHDF)
Ex vivo Hair Follicle Assay
Although the specific ECM study [1] did not delve into the molecular pathways, other research on this compound provides strong evidence for its potent antioxidant and anti-inflammatory properties, which are often linked to ECM regulation.
The following diagram illustrates these potential interconnected mechanisms, based on findings from studies on neuroinflammation [2].
The mechanisms shown above are derived from a study on neuroinflammation in microglial cells [2]. While this demonstrates this compound's fundamental bioactivity, its direct molecular targets in the context of ECM stimulation in dermal fibroblasts require further investigation.
To build a more comprehensive comparison guide, you might consider:
The following tables summarize key experimental findings on Pomiferin's cytotoxic effects and its ability to enhance conventional chemotherapy.
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay Type | Key Finding (IC50) | Reference / Year |
|---|---|---|---|---|
| Neuroblastoma | CHLA15 (MYCN non-amp) | Resazurin Viability Assay | 2 µM | [1] (2025) |
| Neuroblastoma | LAN5 (MYCN-amplified) | Resazurin Viability Assay | 5 µM | [1] (2025) |
| Colon Cancer | HCT-15 | Growth Inhibition Assay | Showed enhanced sensitivity | [2] (2007) |
| Multiple Cancers | Panel of 5 human tumor lines | Growth Inhibition Assay | Demonstrated activity across panel | [2] (2007) |
Table 2: Synergistic Effects of this compound with Conventional Chemotherapies
The combination of this compound with standard chemotherapy drugs showed significant synergy in high-risk neuroblastoma cell lines (CHLA15 and LAN5) [1]. This synergy was observed with:
This compound induces cancer cell death through multiple interconnected pathways, a key to overcoming drug resistance.
The diagram below illustrates how these pathways contribute to this compound's anticancer effect.
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key studies.
The current data strongly supports this compound as a multi-target anticancer agent but highlights a clear gap in dedicated SAR studies. Future research could be highly productive by focusing on:
The following table consolidates key quantitative findings from a central study investigating Pomiferin's effects on LPS-stimulated BV2 microglial cells [1].
| Experimental Model | Assay Type | Treatment | Key Results | Biological Significance |
|---|---|---|---|---|
| BV2 Microglial Cells [1] | Quantitative PCR (qPCR) | 1 μM this compound + 100 ng/mL LPS (12 hr) | ↓ mRNA levels of IL-6, TNF-α, iNOS, COX-2 | Suppresses transcription of pro-inflammatory genes. |
| ELISA | 1 μM this compound + 500 ng/mL LPS (24 hr) | ↓ Protein secretion of IL-6 and TNF-α | Reduces production and release of key inflammatory cytokines. | |
| Biochemical Assay | 1 μM this compound + 500 ng/mL LPS (12 hr) | ↓ Production of ROS and NO | alleviates oxidative stress and nitric oxide-mediated toxicity. | |
| Cell Viability (CCK-8) | 0.25-1 μM this compound + 500 ng/mL LPS (24 hr) | No toxic effect on BV2 cells | Confirms anti-inflammatory effects are not due to cell death. |
The primary data on this compound's anti-neuroinflammatory effects were generated using the following standardized methodologies [1]:
The anti-inflammatory effects of this compound are mediated through the modulation of two key signaling pathways, the Akt/Nrf2 pathway and the NF-κB pathway [1]. The following diagram illustrates this mechanistic interplay:
As the diagram shows:
The following table summarizes the protective effects of this compound against I/R injury as observed in various animal studies.
| Organ/Model | This compound Dose & Administration | Key Protective Effects (vs. Control/Placebo) | Citation |
|---|
| Kidney (Rat, 15-day study) | 5, 10, 20 mg/kg/day; Oral gastric gavage [1] | • ↑ Superoxide Dismutase (SOD) • ↑ Total Antioxidant Capacity (AOC) • ↓ Malondialdehyde (MDA) (lipid peroxidation) • Improved kidney function (↓ blood creatinine & urea) • Best results at 5 mg/kg [1] | [1] [2] | | Heart (Rat, 15-day study) | 5 mg/kg/day; in 0.5% Avicel solution [3] | • ↓ Malondialdehyde (MDA) in serum and myocardium • ↑ Antioxidant enzyme values (SOD, GPx) • ↑ Total antioxidant activity in serum • Improved ventricular function post-I/R [3] [4] | [3] [4] | | Ovary (Rat, acute study) | 100 & 200 mg/kg; Oral gavage 1 hour before reperfusion [5] | • ↓ Malondialdehyde (MDA) (Lipid peroxidation) • ↑ Antioxidant enzymes (SOD, Catalase) • ↓ Myeloperoxidase (MPO) (neutrophil infiltration) • Reduced apoptotic & necrotic cell death in follicles [5] | [5] | | Brain (Cellular) (BV2 microglia cells) | 0.25, 0.5, 1 μM; Pre-treatment [6] | • ↓ Pro-inflammatory mediators (IL-6, TNF-α, iNOS, COX-2) • ↓ Reactive Oxygen Species (ROS) • ↓ Nitric Oxide (NO) production [6] | [6] |
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key experimental methodologies used.
The protective effects of this compound are mediated through the modulation of key cellular signaling pathways, particularly the activation of antioxidant defenses and suppression of inflammation.
The following diagram illustrates the dual-pathway mechanism through which this compound exerts its protective effects against I/R injury, based on findings from cellular studies [6].
As the diagram shows:
Experimental data consistently shows that this compound is a promising multi-organ protective agent against I/R injury. Its efficacy stems from a dual mechanism of enhancing endogenous antioxidant defenses and suppressing inflammatory responses.
For future research: